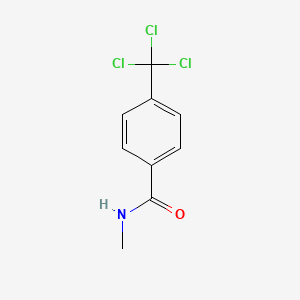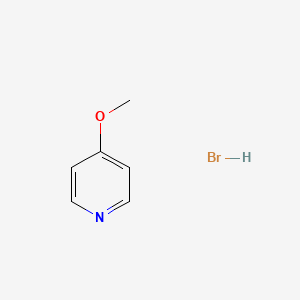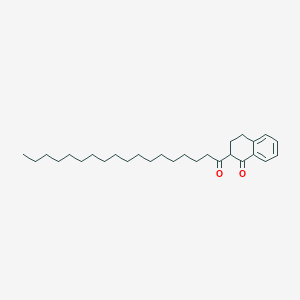
2-Octadecanoyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecanoyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecanoic acid and 3,4-dihydronaphthalen-1(2H)-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing methods to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-Octadecanoyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a precursor in the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Research may explore its potential therapeutic properties or use as a drug intermediate.
Industry: It could be used in the production of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism by which 2-Octadecanoyl-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to interact with these targets, potentially leading to changes in biological pathways or chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Octadecanoyl-3,4-dihydronaphthalen-1(2H)-one: can be compared with other ketones, such as acetophenone or benzophenone, which also contain a carbonyl group bonded to hydrocarbon groups.
Fatty Acid Derivatives: Compounds like stearic acid or palmitic acid derivatives share similarities in their long hydrocarbon chains.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a long hydrocarbon chain with a naphthalene ring and a ketone group. This combination of features may confer unique chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
65388-40-1 |
|---|---|
Molecular Formula |
C28H44O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-octadecanoyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C28H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27(29)26-23-22-24-19-17-18-20-25(24)28(26)30/h17-20,26H,2-16,21-23H2,1H3 |
InChI Key |
NVHGRUYAFQFUJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


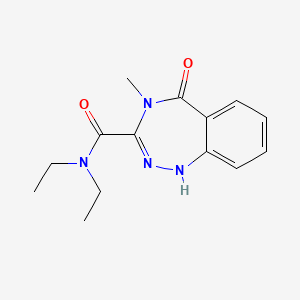
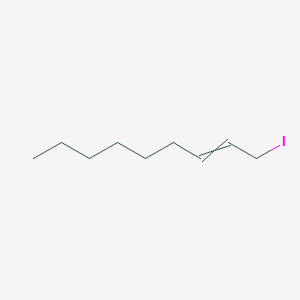

![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
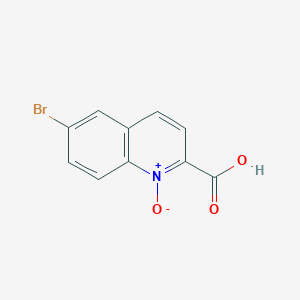
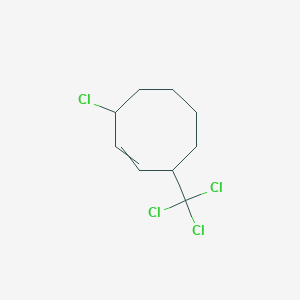
![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)

![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

